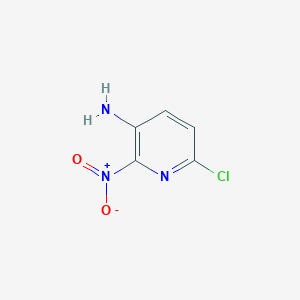

6-Chloro-2-nitropyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQDAEWMTXOUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors for 6 Chloro 2 Nitropyridin 3 Amine

Strategies for Regioselective Functionalization of Pyridine (B92270) Systems

The pyridine ring presents a unique challenge in synthetic chemistry. The electronegative nitrogen atom significantly reduces the electron density of the aromatic system, making it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org This deactivation is particularly pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). Consequently, electrophilic substitution, when it does occur, typically favors the C3 and C5 positions. wikipedia.org

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions. wikipedia.org The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. The regioselectivity of these reactions is further governed by the electronic properties of any existing substituents. Electron-withdrawing groups, such as a nitro group, further activate the ring for nucleophilic attack, while electron-donating groups, like an amino group, can direct electrophiles to specific positions. wikipedia.orgnih.gov Mastering these electronic effects is paramount for the controlled, regioselective synthesis of complex pyridine derivatives.

Approaches to Introducing Chloro, Nitro, and Amino Functionalities

The targeted introduction of the three distinct functional groups in 6-chloro-2-nitropyridin-3-amine requires specific and often harsh reaction conditions.

Chlorination: The introduction of chlorine atoms onto a pyridine ring can be achieved through various methods, often involving reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), particularly for converting pyridinones (hydroxypyridines) to chloropyridines.

Nitration: Direct nitration of the pyridine ring is a difficult process due to the ring's deactivation by the nitrogen heteroatom. googleapis.com It typically requires aggressive conditions, such as a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at elevated temperatures. googleapis.com The presence of an activating group (like an amino group) can facilitate nitration but may lead to a mixture of products, while deactivating groups (like chlorine) make the reaction even more challenging. orgsyn.org

Amination: An amino group can be introduced onto a pyridine ring primarily through nucleophilic aromatic substitution, where an amine nucleophile displaces a leaving group, typically a halide. nih.gov The efficiency and regioselectivity of this SNAr reaction are heavily influenced by the position of the leaving group and the presence of activating groups (e.g., a nitro group ortho or para to the leaving group). wikipedia.orgnih.gov

Precursor Compounds in the Synthesis of 6-Chloro-2-nitropyridin-3-amine

The synthesis of 6-chloro-2-nitropyridin-3-amine can be approached from different starting materials and pathways. The two primary strategies involve building the substitution pattern on a dihalogenated pyridine scaffold or through sequential introduction of the functional groups.

A common strategy for synthesizing substituted aminonitropyridines involves the use of a dihalogenated nitropyridine as a key intermediate. For instance, the synthesis of 2-amino-6-chloro-3-nitropyridine , an isomer of the title compound, provides an excellent case study in regioselective nucleophilic substitution.

The synthesis begins with the nitration of 2,6-dichloropyridine (B45657). This step requires carefully controlled, harsh conditions to achieve the desired 3-nitro derivative.

| Reactant | Reagents | Temperature | Time | Outcome | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ (98%) | <50°C during addition, then 100-105°C | 5 hours | 2,6-dichloro-3-nitropyridine | googleapis.com |

The subsequent step is a regioselective ammonolysis, where one of the two chlorine atoms is displaced by an amino group. The nitro group at C3 strongly activates both the C2 (ortho) and C6 (para) positions towards nucleophilic attack. While the para position (C6) might be considered the thermodynamic product, the reaction often kinetically favors substitution at the C2 position. stackexchange.comechemi.com This is attributed to the powerful inductive electron-withdrawing effect of the adjacent nitro group, which makes the C2 carbon more electrophilic. stackexchange.comechemi.com

| Reactant | Reagents | Solvent | Temperature | Time | Major Product | Reference |

|---|---|---|---|---|---|---|

| 2,6-dichloro-3-nitropyridine | Aqueous Ammonia (B1221849) | Methanol | 35-40°C | 4-6 hours | 2-Amino-6-chloro-3-nitropyridine |

This pathway effectively demonstrates how a dihalogenated nitropyridine scaffold can be used to generate a chloro-aminonitropyridine, although it leads to the 2-amino isomer rather than the 3-amino target compound.

A more plausible route to obtain the specific isomer 6-chloro-2-nitropyridin-3-amine involves a sequential functionalization strategy, likely starting with a pre-aminated and chlorinated pyridine precursor. A hypothetical but chemically sound pathway would begin with 3-amino-6-chloropyridine.

In this scenario, the subsequent nitration step is critical. The regiochemical outcome is determined by the combined directing effects of the existing substituents:

Amino group (at C3): A strongly activating, ortho-, para-director. It directs incoming electrophiles to positions C2, C4, and C6.

Chloro group (at C6): A deactivating, ortho-, para-director. It directs incoming electrophiles to positions C2 and C4.

Both groups direct the incoming nitro group to the C2 and C4 positions. The powerful activating effect of the amino group strongly favors substitution at the ortho position (C2), which is also activated by the chlorine atom. This convergence of directing effects would likely lead to the desired product, 6-chloro-2-nitropyridin-3-amine, along with the 4-nitro isomer as a potential byproduct. orgsyn.org This approach avoids the regioselectivity issues of aminating a symmetric precursor and directly builds the required substitution pattern.

Chemical Reactivity and Transformation Pathways of 6 Chloro 2 Nitropyridin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Chloro Moiety

The chlorine atom at the 6-position of 6-chloro-2-nitropyridin-3-amine is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a wide array of functional groups.

Regioselectivity and Reaction Kinetics in Pyridine (B92270) Systems

In pyridine systems, nucleophilic substitution typically occurs at the 2, 4, or 6-positions. In the case of 2,6-dichloropyridine (B45657) derivatives, the presence of an activating group, such as a nitro group, significantly influences which chloro substituent is more readily displaced. The reaction of 2,6-dichloro-3-nitropyridine (B41883) with nucleophiles demonstrates this regioselectivity. For instance, treatment with aqueous ammonia (B1221849) results in the selective substitution of the chlorine at the 6-position to yield 2-amino-6-chloro-3-nitropyridine.

The regioselectivity of SNAr reactions in such systems is often a matter of kinetic versus thermodynamic control. While substitution at the 6-position might lead to the thermodynamically more stable product, the kinetic product can be favored under certain conditions. stackexchange.com The inductive effect of the nitro group can make the adjacent C-2 position more electron-deficient and thus more susceptible to initial nucleophilic attack. stackexchange.com However, the resonance effect of the nitro group activates both the ortho (C-2) and para (C-6) positions. stackexchange.com The specific outcome can depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Influence of Nitro and Amino Groups on SNAr Reactivity

The reactivity of the chloro group in 6-chloro-2-nitropyridin-3-amine is profoundly influenced by the electronic effects of the nitro and amino substituents. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. stackexchange.comresearchgate.net This activation is crucial for the facile displacement of the chlorine atom.

The interplay of these electronic effects is evident in the synthesis of various derivatives. For example, 6-chloro-2-nitropyridin-3-amine can be used as a precursor in the synthesis of more complex heterocyclic systems through SNAr reactions.

Reactions of the Amino Group in 6-Chloro-2-nitropyridin-3-amine

The amino group at the 3-position of 6-chloro-2-nitropyridin-3-amine can undergo reactions typical of primary aromatic amines. These include acylation, alkylation, and diazotization, providing further avenues for functionalization. For instance, the amino group can be acylated to form amides.

Transformations Involving the Nitro Group

The nitro group at the 2-position is a key functional handle that can be transformed into other groups, most notably an amino group through reduction. This reduction is a common and critical step in many synthetic sequences involving this compound. Standard reducing agents can be employed for this transformation. For instance, the nitro group can be reduced to an amino group using reagents like lithium aluminum hydride or sodium borohydride. evitachem.com The resulting diamine can then participate in a variety of subsequent reactions, such as the formation of fused heterocyclic rings.

Derivatization Strategies and Functionalization of 6 Chloro 2 Nitropyridin 3 Amine

Amination and Arylamination Reactions of 6-Chloro-2-nitropyridin-3-amine Derivatives

The introduction of new amino and arylamino moieties is a key strategy for the derivatization of pyridyl systems. This is often achieved through modern cross-coupling methodologies and an understanding of the regiochemical outcomes of nucleophilic substitution reactions.

The Buchwald-Hartwig cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides and amines. organic-chemistry.org This methodology has been successfully applied to heteroaryl systems, including pyridine (B92270) derivatives. In the context of derivatives of 6-Chloro-2-nitropyridin-3-amine, this reaction can be employed to introduce aryl or heteroaryl groups at the amino position or to replace the chloro substituent.

A notable example involves the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. researchgate.netmdpi.com In this multi-step synthesis, a key transformation is the Buchwald-Hartwig arylamination of 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline with benzophenone (B1666685) imine, which serves as an ammonia (B1221849) equivalent. mdpi.com The reaction is carried out under microwave irradiation in the presence of a palladium catalyst and a phosphine (B1218219) ligand. mdpi.com

| Parameter | Condition |

|---|---|

| Aryl Halide | 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline |

| Amine Source | Benzophenone imine |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | BINAP |

| Base | Sodium tert-butoxide (t-BuONa) |

| Solvent | Toluene |

| Temperature | 130 °C (Microwave irradiation) |

| Reaction Time | 35 minutes |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as nitropyridines. researchgate.net The regioselectivity of this reaction is governed by the electronic effects of the substituents on the pyridine ring. In the case of 2,6-dichloro-3-nitropyridine (B41883), a precursor to 6-Chloro-2-nitropyridin-3-amine derivatives, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack.

In the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a highly regioselective SNAr reaction is observed. researchgate.netmdpi.com The primary arylamine, 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, selectively displaces the chloro group at the 2-position of 2,6-dichloro-3-nitropyridine, leaving the chloro group at the 6-position intact. researchgate.netmdpi.com This regiochemical outcome is confirmed by X-ray crystallography and is attributed to the strong activation provided by the adjacent nitro group at the 3-position. researchgate.net

| Parameter | Condition |

|---|---|

| Substrate | 2,6-dichloro-3-nitropyridine |

| Nucleophile | 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |

| Base | N,N-diisopropylethylamine (DIEA) |

| Solvent | 1,4-dioxane |

| Condition | Reflux |

| Reaction Time | 26 hours |

| Yield | 69% |

Functionalization at the Amino Nitrogen of 6-Chloro-2-nitropyridin-3-amine

The primary amino group at the 3-position of 6-Chloro-2-nitropyridin-3-amine is a versatile handle for further functionalization. While its nucleophilicity is somewhat diminished by the electron-withdrawing effects of the adjacent nitro group and the pyridine ring, it can still participate in a range of chemical transformations. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, although this may require specific conditions to avoid over-alkylation.

Cyclization Reactions: The amino group can act as a nucleophile in intramolecular reactions to form fused heterocyclic systems. For example, it can react with a suitably positioned electrophilic center on a substituent.

These derivatizations can significantly alter the chemical and physical properties of the molecule, including its solubility, electronic properties, and biological activity.

Impact of Derivatization on Intramolecular Interactions (e.g., Hydrogen Bonding Capacity)

The spatial arrangement of the amino and nitro groups in 6-Chloro-2-nitropyridin-3-amine and its derivatives allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions can have a profound impact on the molecule's conformation, stability, and reactivity.

In the crystal structure of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a derivative where the amino group has been arylated, an intramolecular hydrogen bond is observed between the nitro group and the diarylamine N-H. researchgate.net This hydrogen bond contributes to the planarity of the molecule and influences the orientation of the substituents.

The strength of this intramolecular hydrogen bond can be modulated by derivatization:

Functionalization at the Amino Nitrogen: Replacing the hydrogen atoms of the primary amino group with electron-donating or electron-withdrawing groups will alter the acidity of the N-H proton and, consequently, the strength of the hydrogen bond. For instance, acylation of the amino group would likely weaken its hydrogen bond donating capacity.

Substitution at the Chloro Position: Replacing the chloro group at the 6-position with other substituents can electronically influence the pyridine ring and, indirectly, the properties of the amino and nitro groups, thereby affecting the intramolecular hydrogen bonding.

The study of these intramolecular interactions, often through techniques like NMR spectroscopy and X-ray crystallography, is crucial for understanding the structure-property relationships in this class of compounds. mdpi.comsemanticscholar.org

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2 Nitropyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For a compound like 6-Chloro-2-nitropyridin-3-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

¹H NMR: The proton NMR spectrum of 6-Chloro-2-nitropyridin-3-amine would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amine group. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the chloro, nitro, and amino substituents. The coupling constants (J) between adjacent protons would provide definitive information about their relative positions on the pyridine ring. The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the attached functional groups. For instance, the carbon atom bonded to the electron-withdrawing nitro group would be expected to appear at a downfield chemical shift.

Expected (but currently unavailable) ¹H and ¹³C NMR Data for 6-Chloro-2-nitropyridin-3-amine:

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| H-4 | Data not available | - |

| H-5 | Data not available | - |

| NH₂ | Data not available | - |

| C-2 | - | Data not available |

| C-3 | - | Data not available |

| C-4 | - | Data not available |

| C-5 | - | Data not available |

| C-6 | - | Data not available |

Advanced Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be necessary.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different parts of the molecule, for example, confirming the positions of the substituents on the pyridine ring.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the proton network within the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 6-Chloro-2-nitropyridin-3-amine, it could help to confirm the through-space interactions between the amine protons and the adjacent aromatic proton.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Chloro-2-nitropyridin-3-amine would be expected to display characteristic absorption bands for the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, and the C-Cl stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.

Expected (but currently unavailable) IR Absorption Bands for 6-Chloro-2-nitropyridin-3-amine:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | Data not available |

| NO₂ Asymmetric Stretch | Data not available |

| NO₂ Symmetric Stretch | Data not available |

| C=C/C=N Stretch (Aromatic) | Data not available |

| C-Cl Stretch | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For 6-Chloro-2-nitropyridin-3-amine (C₅H₄ClN₃O₂), HRMS would provide a highly accurate mass measurement that matches the theoretical exact mass, taking into account the isotopic distribution of chlorine. nih.gov

Expected (but currently unavailable) HRMS Data for 6-Chloro-2-nitropyridin-3-amine:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 174.0070 | Data not available |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of 6-Chloro-2-nitropyridin-3-amine could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This would definitively confirm the substitution pattern on the pyridine ring and provide insights into the packing of the molecules in the crystal lattice. While crystallographic data exists for derivatives, no such data has been reported for the parent compound. nih.govresearchgate.netmdpi.com

Single Crystal X-ray Diffraction Analysis of 6-Chloro-2-nitropyridin-3-amine Derivatives

Single-crystal X-ray diffraction has been instrumental in confirming the molecular structures of various derivatives of 6-chloro-2-nitropyridin-3-amine. This technique provides precise atomic coordinates, allowing for a detailed examination of the molecular geometry in the solid state.

One such derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine , was synthesized and its structure confirmed by single-crystal X-ray diffraction. mdpi.comresearchgate.net The analysis verified the regiochemistry of the nucleophilic aromatic substitution, confirming that the substitution occurred at the 2-position of the 2,6-dichloro-3-nitropyridine (B41883) precursor. mdpi.comresearchgate.net

Another derivative, 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine , has also been characterized using this method. The analysis revealed the presence of two independent molecules in the asymmetric unit of the crystal. nih.gov The bond lengths and angles within this molecule were found to be within normal ranges. nih.gov

Below are the crystallographic data for 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine:

| Crystal Data | |

| Chemical Formula | C₈H₁₀ClN₃O₂ |

| Formula Weight | 215.64 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.4283 (8) |

| b (Å) | 8.9573 (10) |

| c (Å) | 15.4301 (17) |

| α (°) | 89.672 (9) |

| β (°) | 86.252 (9) |

| γ (°) | 78.860 (9) |

| Volume (ų) | 1005.16 (19) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 295 |

| Crystal Size (mm) | 0.28 × 0.23 × 0.18 |

Data sourced from a study on 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. nih.gov

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds play a significant role in stabilizing the conformation of molecules. In the derivatives of 6-chloro-2-nitropyridin-3-amine, such interactions are prominent and have been characterized through crystallographic studies.

In the crystal structure of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine , a weak intramolecular hydrogen bond is observed between the nitro group and the hydrogen of the diarylamine NH group. mdpi.comresearchgate.net This interaction is believed to promote the (re)active conformation of the molecule. mdpi.com

For 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine , a distinct intramolecular hydrogen bond is formed between the amine hydrogen (N2—H2) and an oxygen atom of the nitro group (O2). nih.gov This interaction helps to stabilize an almost coplanar arrangement between the N2—C5—C4—N3—O2 plane and the pyridine ring. nih.gov The presence of two molecules in the asymmetric unit results in two similar intramolecular hydrogen bonds. nih.gov

The geometric parameters for these intramolecular hydrogen bonds in 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine are detailed in the table below:

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N2—H2···O2 | 0.86 | 2.02 | 2.660 (3) | 130 |

| N5—H5···O3 | 0.86 | 2.01 | 2.653 (3) | 130 |

Data sourced from a study on 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. nih.gov

Investigation of Conformation and Rotamers in Crystalline States

The study of conformations and the existence of different rotamers (rotational isomers) in the crystalline state provides deeper insight into the molecule's structural flexibility and preferred spatial arrangements.

In the case of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine , the X-ray crystallographic analysis revealed the presence of two distinct rotamers. mdpi.comresearchgate.net These rotamers are distinguished by the conformation of the methyl-substituted pyrazole (B372694) ring. mdpi.com

Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Nitropyridin 3 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations can predict stable conformations, bond lengths, bond angles, and dihedral angles with high accuracy.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. A typical DFT study on 6-Chloro-2-nitropyridin-3-amine would involve geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set, for instance, 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms and potential for hydrogen bonding.

Hypothetical Optimized Geometrical Parameters for 6-Chloro-2-nitropyridin-3-amine (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-N1 | 1.345 | N1-C2-C3 | 123.5 |

| C2-N(amine) | 1.360 | C2-C3-C4 | 118.0 |

| C3-N(nitro) | 1.450 | C3-C2-N(amine) | 119.5 |

| C6-Cl | 1.740 | C5-C6-Cl | 117.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from DFT calculations.

Analysis of Intramolecular and Intermolecular Interactions

The functional groups present in 6-Chloro-2-nitropyridin-3-amine—an amino group, a nitro group, and a chlorine atom on a pyridine (B92270) ring—create the potential for a variety of non-covalent interactions that are crucial in determining its crystal packing, solubility, and biological activity.

Hydrogen Bonding Analysis

A key feature of the molecular structure of 6-Chloro-2-nitropyridin-3-amine is the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between one of the hydrogen atoms of the amino group at position 3 and an oxygen atom of the adjacent nitro group at position 2. This interaction would lead to the formation of a stable six-membered ring, significantly influencing the planarity of the molecule and the orientation of the substituents.

Theoretical methods can be used to confirm and quantify this interaction. Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge delocalization and donor-acceptor interactions. In the case of an intramolecular hydrogen bond, NBO analysis would reveal a significant stabilization energy (E(2)) associated with the interaction between the lone pair of the nitro-group oxygen (donor) and the antibonding orbital of the N-H bond of the amino group (acceptor).

In the solid state, intermolecular hydrogen bonds are also expected to play a significant role in the crystal packing. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Computational studies of molecular dimers or clusters can help to elucidate the preferred modes of intermolecular hydrogen bonding and predict the resulting crystal structure.

Prediction and Validation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Theoretical calculations of vibrational frequencies are typically performed using the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. This comparison allows for a detailed assignment of the observed vibrational bands to specific modes of molecular motion, such as the stretching and bending of the N-H, C-H, C=N, N=O, and C-Cl bonds.

Hypothetical Vibrational Frequencies for 6-Chloro-2-nitropyridin-3-amine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric) | 3500 |

| N-H stretch (symmetric) | 3380 |

| C-H stretch | 3100 |

| N=O stretch (asymmetric) | 1550 |

| N=O stretch (symmetric) | 1350 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from vibrational frequency calculations.

Electronic spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can determine the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. The predicted absorption maxima (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic structure and the nature of the molecular orbitals involved in the electronic transitions, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Applications of 6 Chloro 2 Nitropyridin 3 Amine As a Synthetic Intermediate

Utilization in the Synthesis of Diverse Organic Compounds

6-Chloro-2-nitropyridin-3-amine serves as a crucial precursor in the creation of a wide array of organic compounds. Its reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of complex heterocyclic systems. In the agrochemical industry, it is employed as an intermediate in the synthesis of herbicides and pesticides, contributing to the development of agents for crop protection. chemimpex.com

In medicinal chemistry, the compound is a foundational element for building larger, biologically active molecules. For instance, it is used in nucleophilic aromatic substitution (SNAr) reactions to synthesize more elaborate structures. A notable example involves its reaction with a 2-fluoroquinazoline derivative, where the amine group of 6-chloro-2-nitropyridin-3-amine displaces the fluorine atom to form a more complex inhibitor scaffold. acs.org This highlights its role in assembling the core structures of targeted therapeutic agents. The compound's utility extends to the synthesis of various other heterocyclic compounds, where its reactive sites are exploited to build fused ring systems and other molecular architectures. mdpi.com

Role in the Design and Synthesis of Kinase Inhibitors and Related Bioactive Molecules

The structural attributes of 6-chloro-2-nitropyridin-3-amine, particularly its enhanced hydrogen-bonding capacity and electrophilic nature, make it a highly valuable component in the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. The development of inhibitors that can selectively target specific kinases is a major goal in modern drug discovery.

The compound has been instrumental in the synthesis of inhibitors for several kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and p70S6Kβ. mdpi.comacs.orgresearchgate.net It serves as the electrophilic component, or "warhead," in targeted covalent inhibitors (TCIs), which form a permanent bond with the target enzyme, leading to high potency and selectivity. mdpi.comresearchgate.net

Development of Electrophilic Warheads for Covalent Inhibition

A key application of 6-chloro-2-nitropyridin-3-amine is its use as an electrophilic warhead in the design of covalent kinase inhibitors. mdpi.com This strategy focuses on targeting a specific, often non-catalytic, amino acid residue within the kinase's ATP-binding site. The 6-chloro-3-nitropyridine moiety is designed to undergo a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue. acs.orgmdpi.com

The presence of the electron-withdrawing nitro group is critical, as it activates the pyridine (B92270) ring, making the chlorine atom at the 6-position susceptible to displacement by the nucleophilic thiol group of a cysteine residue. acs.orgresearchgate.net This non-canonical covalent chemistry provides a rational approach to generating highly potent and selective inhibitors. acs.orgchemrxiv.org Furthermore, the nitro group often participates in forming a weak intramolecular hydrogen bond with the adjacent amine linker, which helps to pre-orient the molecule within the binding site, facilitating a rapid and efficient covalent reaction with the target cysteine. acs.orgresearchgate.net This pre-organization is a key feature that enhances the inactivation kinetics of the inhibitor. acs.org

Scaffold Design for Targeted Protein Interactions (e.g., MPS1 kinase)

6-Chloro-2-nitropyridin-3-amine has been integrated into specific molecular scaffolds to target kinases that possess a strategically located and poorly conserved cysteine residue. mdpi.comresearchgate.net One prominent example is in the design of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a potential therapeutic target in oncology. semanticscholar.org

In one approach, researchers combined the 6-chloro-3-nitropyridine warhead with a 5-(1-methyl-1H-pyrazol-4-yl)isoquinoline scaffold. mdpi.com This scaffold was derived from a known potent, reversible MPS1 inhibitor. mdpi.comsemanticscholar.org The design aimed to exploit a rare cysteine (Cys604) located in the hinge region of MPS1, creating a selective, targeted covalent inhibitor. researchgate.netmdpi.comresearchgate.net The resulting compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was synthesized and evaluated for its inhibitory activity against a panel of kinases harboring a similar cysteine. researchgate.netmdpi.com While it did not show substantial activity against its intended target, MPS1, or against MAPKAPK2, it was found to be an inhibitor of p70S6Kβ, another kinase with a similarly positioned cysteine. mdpi.comresearchgate.net

Kinase Inhibition Data for N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

| Kinase | IC₅₀ (nM) | ATP Concentration |

|---|---|---|

| MPS1 | >5000 | 10 µM |

| MAPKAPK2 | >25,000 | 10 µM |

| p70S6Kβ (S6K2) | 444 | 10 µM |

Data sourced from a radiometric HotSpot kinase assay. researchgate.net

This work demonstrates the utility of the 6-chloro-2-nitropyridin-3-amine warhead in scaffold-based design, serving as a starting point for the development of selective inhibitors for other kinases. researchgate.netsemanticscholar.org

Contribution to Supramolecular Chemistry and Assembly Design

The primary contribution of 6-chloro-2-nitropyridin-3-amine in the context of molecular assembly relates to the principle of pre-organization, driven by intramolecular non-covalent interactions. The formation of an intramolecular hydrogen bond between the nitro group and the nitrogen of the diarylamine linker is a recurring structural motif in inhibitors derived from this compound. researchgate.netmdpi.com

This internal hydrogen bond plays a crucial role in inhibitor design by locking the molecule into a specific, planar-like conformation. acs.org This pre-organized conformation is believed to be the (re)active one, positioning the electrophilic chloropyridine warhead optimally for the SNAr reaction with the target cysteine residue in the kinase binding pocket. acs.orgresearchgate.net By reducing the conformational flexibility of the inhibitor, this intramolecular interaction lowers the entropic penalty of binding and facilitates more rapid covalent target modification. acs.org While the compound's hydrogen-bonding capabilities suggest potential for use in designing larger supramolecular assemblies, its most documented application in assembly design is this intramolecular conformational control to enhance covalent inhibition. researchgate.net

Q & A

Basic: What synthetic routes are commonly employed for 6-Chloro-2-nitropyridin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution of 2,6-dichloro-3-nitropyridine with amines under controlled conditions. For example, methylamine in ethanol or tetrahydrofuran with sodium carbonate at room temperature yields 6-chloro-N-methyl-3-nitropyridin-2-amine, achieving ~80% purity after column chromatography . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

- Temperature : Ice-water baths minimize side reactions during amine addition .

- Stoichiometry : Excess amine (1.5–2.0 eq.) ensures complete substitution of the chloro group .

Basic: What spectroscopic and crystallographic methods are critical for characterizing 6-Chloro-2-nitropyridin-3-amine derivatives?

- NMR : H and C NMR confirm substitution patterns and regioselectivity. For example, aromatic protons in the pyridine ring appear at δ 7.5–8.5 ppm .

- X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯O, 2.66 Å) stabilizing planar arrangements in derivatives like 6-Chloro-3-nitro-N-isopropylpyridin-2-amine .

- LC-MS : Validates molecular weight (e.g., m/z 188.1 [M+H]) and monitors reaction progress .

Advanced: How do substituents on the pyridine ring influence the reactivity and biological activity of 6-Chloro-2-nitropyridin-3-amine derivatives?

- Electron-withdrawing groups (e.g., –NO, –Cl): Increase electrophilicity at the C2 position, facilitating nucleophilic substitution. This enhances anticancer activity in derivatives like 6-Chloro-3-nitro-N-isopropylpyridin-2-amine, which interacts with DNA via intercalation .

- Steric effects : Bulky substituents (e.g., isopropyl) reduce reaction rates but improve selectivity for mono-substitution .

- Comparative studies : Derivatives with trifluoromethyl groups exhibit higher metabolic stability in medicinal chemistry applications compared to chloro analogs .

Advanced: What challenges arise in crystallographic refinement of 6-Chloro-2-nitropyridin-3-amine derivatives, and how are they resolved?

- Disorder in crystal packing : Non-classical hydrogen bonding and π-π stacking complicate refinement. SHELXL software is used to model anisotropic displacement parameters and assign partial occupancy .

- Twinned data : High-resolution synchrotron data (≤ 0.8 Å) and the TWINROTMAT command in SHELX resolve overlapping reflections in derivatives like 6-Chloro-3-nitro-N-isopropylpyridin-2-amine .

- Validation tools : PLATON and CCDC Mercury verify hydrogen-bond geometries and intermolecular interactions .

Advanced: How can computational methods predict the stability and reactivity of 6-Chloro-2-nitropyridin-3-amine under varying pH and temperature?

- DFT calculations : Optimize molecular geometries (e.g., B3LYP/6-31G*) to predict protonation states and tautomerism. For example, the nitro group’s electron-withdrawing effect stabilizes the pyridine ring at pH > 7 .

- Molecular dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the chloro group) under acidic conditions (pH 2–4) .

- QSPR models : Correlate substituent Hammett constants (σ) with reaction rates to guide synthetic optimizations .

Basic: How are contradictory spectroscopic data (e.g., LC-MS vs. 1^11H NMR) reconciled during structural elucidation?

- Cross-validation : LC-MS confirms molecular weight, while H NMR identifies regioisomers. For example, methylamine substitution at C2 vs. C6 produces distinct splitting patterns in aromatic protons .

- DEPT-135 NMR : Differentiates CH groups from quaternary carbons in complex mixtures .

- High-resolution MS : Resolves isotopic clusters (e.g., Cl vs. Cl) to confirm molecular formulas .

Advanced: What strategies are employed to enhance the yield of 6-Chloro-2-nitropyridin-3-amine in multi-step syntheses?

- Protection-deprotection : Temporary protection of the amine group with Boc anhydride prevents undesired side reactions during nitration .

- Catalysis : Pd-catalyzed amination (e.g., Buchwald-Hartwig) achieves >90% yield in cross-coupling reactions for advanced derivatives .

- Flow chemistry : Continuous reactors reduce reaction times from 24 h to 2 h for steps involving dichloropyridine intermediates .

Advanced: How does the nitro group’s position affect the compound’s biological activity in anticancer research?

- Meta-nitro derivatives : Exhibit higher cytotoxicity (IC ~ 1.2 µM) against HeLa cells compared to ortho-nitro analogs (IC ~ 5.6 µM) due to improved DNA intercalation .

- SAR studies : Nitro-to-amine reduction (e.g., using Zn/HCl) generates pharmacologically active metabolites with reduced cardiotoxicity .

Basic: What analytical techniques are used to assess the purity and stability of 6-Chloro-2-nitropyridin-3-amine?

- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve impurities (e.g., unreacted dichloropyridine) with detection at 254 nm .

- TGA/DSC : Monitors thermal degradation (onset ~180°C) and polymorphism in solid-state formulations .

- Karl Fischer titration : Quantifies hygroscopicity (<0.5% w/w water content) for storage stability .

Advanced: What role do hydrogen-bonding networks play in the supramolecular assembly of 6-Chloro-2-nitropyridin-3-amine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.